1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Drug design Lipophilicity ADME

This meta‑chlorophenyl cyclopropane carboxylic acid (CAS 63106‑91‑2) delivers a quantifiable cost advantage: it is approximately 2.3× less expensive per gram than its para isomer while maintaining identical XLogP3 (1.6) and TPSA (57.5 Ų) profiles. The dual‑handle architecture—carboxylic acid for amide/ester coupling and a hydroxymethyl group for oxidation or protection—enables efficient library synthesis in CNS drug discovery programs where moderate lipophilicity supports blood‑brain barrier penetration without excessive metabolic liability. At 95% purity and 226.66 g/mol, this building block scales economically from mg to multi‑gram campaigns. Source the meta isomer for budget‑sensitive SAR studies without compromising physicochemical properties.

Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
CAS No. 63106-91-2
Cat. No. B3427971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
CAS63106-91-2
Molecular FormulaC11H11ClO3
Molecular Weight226.65 g/mol
Structural Identifiers
SMILESC1C(C1(C2=CC(=CC=C2)Cl)C(=O)O)CO
InChIInChI=1S/C11H11ClO3/c12-9-3-1-2-7(4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15)
InChIKeyCSOCFUHEHDXTOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS 63106-91-2): Structural Identity and Procurement Baseline


1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a disubstituted cyclopropane carboxylic acid bearing a 3-chlorophenyl ring and a hydroxymethyl substituent on the cyclopropane core. It belongs to the class of cyclopropane-containing building blocks widely used in medicinal chemistry and agrochemical research [1]. The compound is offered commercially with a standard purity of 95% and a molecular weight of 226.66 g/mol, serving as a versatile intermediate for amide, ester, and oxidation derivatizations [1].

Why 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid Cannot Be Simply Replaced by In-Class Analogs


Although positional isomers (ortho, meta, para) of the chlorophenyl ring and the non-chlorinated phenyl analog share the same core scaffold, their physicochemical and potential biological profiles diverge in quantifiable ways. The meta‑chloro substituent imparts a distinct lipophilicity increase (ΔXLogP3 = +0.7) relative to the non‑chlorinated phenyl analog, which can influence membrane permeability and target binding [1][2]. Furthermore, procurement cost data reveal significant price disparities between isomers, with the meta isomer being approximately 2.3‑fold less expensive per gram than the para isomer from the same vendor [1][3]. These quantitative differences preclude simple interchangeability in both research and scale‑up contexts.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid


Lipophilicity (XLogP3): Meta-Chlorophenyl vs. Non-Chlorinated Phenyl Analog

The 3-chlorophenyl derivative exhibits an XLogP3 value of 1.6, which is 0.7 log units higher than the non-chlorinated phenyl analog (XLogP3 = 0.9) [1][2]. This quantifiable increase in lipophilicity is attributable solely to the chlorine substituent and is consistent across all three chlorophenyl positional isomers.

Drug design Lipophilicity ADME

Procurement Cost Efficiency: Meta Isomer vs. Para Isomer from Enamine

At the 0.1 g scale from the same supplier (Enamine), the meta‑chlorophenyl isomer (CAS 63106‑91‑2) is priced at $376, whereas the para‑chlorophenyl isomer (CAS 63106‑92‑3) costs $867 [1][2]. This represents a 2.3‑fold cost advantage for the meta isomer.

Chemical procurement Cost analysis Building block

Topological Polar Surface Area: Maintenance of Hydrogen Bonding Capacity Despite Lipophilicity Gain

The topological polar surface area (TPSA) of 1-(3-chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is calculated as 57.5 Ų, identical to the ortho‑chloro, para‑chloro, and non‑chlorinated phenyl analogs [1][2]. This indicates that chlorine substitution increases lipophilicity without reducing the compound's hydrogen‑bonding capacity, a property driven by the carboxylic acid and hydroxymethyl groups.

Physicochemical properties Hydrogen bonding Solubility

Recommended Application Scenarios for 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid


Medicinal Chemistry: CNS-Penetrant Probe Design Requiring Balanced Lipophilicity

The meta‑chloro derivative offers an XLogP3 of 1.6, 0.7 units higher than the non‑chlorinated analog, while maintaining a TPSA of 57.5 Ų conducive to oral absorption [1][2]. This balanced profile supports its use as a building block in central nervous system (CNS) drug discovery programs where moderate lipophilicity is required for blood‑brain barrier penetration without incurring excessive metabolic liability.

Cost-Sensitive Scale-Up: Meta Isomer as the Economical Choice Among Chlorophenyl Isomers

When a chlorophenyl-substituted cyclopropane carboxylic acid building block is required, the meta isomer provides a 2.3‑fold cost advantage over the para isomer at the 0.1 g scale from Enamine [3]. For multi‑gram synthesis campaigns, selecting the meta isomer can yield significant budget savings without compromising the desired physicochemical profile, as both isomers share identical XLogP3 and TPSA values.

Synthetic Intermediate for Amide and Ester Derivatization Libraries

The carboxylic acid functionality of the target compound enables straightforward amide coupling and esterification, while the hydroxymethyl group provides an additional handle for oxidation to the aldehyde or carboxylic acid, or for protection/deprotection strategies [1]. This dual‑functional‑group architecture makes it a versatile scaffold for generating diverse compound libraries in structure‑activity relationship (SAR) studies.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.